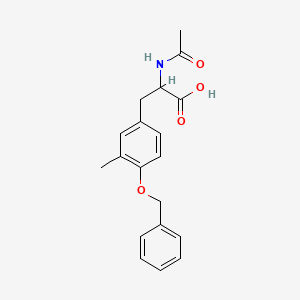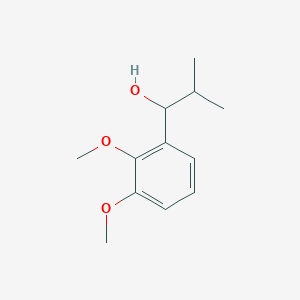
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a benzyl group attached to the oxygen atom, and a methyl group attached to the carbon atom of the tyrosine backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine typically involves the acetylation of the amino group, benzylation of the hydroxyl group, and methylation of the tyrosine backbone. The process can be summarized as follows:
Acetylation: The amino group of tyrosine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the benzyl group.
科学的研究の応用
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is used in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups modify the chemical properties of the tyrosine backbone, affecting its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-Acetyl-O-benzyl-L-tyrosine
- N-Acetyl-O-methyl-DL-tyrosine
- N-Acetyl-DL-tyrosine
Uniqueness
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is unique due to the presence of the benzyl and methyl groups, which confer distinct chemical properties compared to other tyrosine derivatives. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-acetamido-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13-10-16(11-17(19(22)23)20-14(2)21)8-9-18(13)24-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
ZJGKPCPELKXBBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)








![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

